molecular formula C19H18ClNO4 B13000820 trans-1-[(Benzyloxy)carbonyl]-4-(4-chlorophenyl)pyrrolidine-3-carboxylicacid

trans-1-[(Benzyloxy)carbonyl]-4-(4-chlorophenyl)pyrrolidine-3-carboxylicacid

Cat. No.: B13000820
M. Wt: 359.8 g/mol
InChI Key: FPDIXSAIJREEKT-SJORKVTESA-N
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Description

trans-1-[(Benzyloxy)carbonyl]-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid: is a complex organic compound with the molecular formula C19H18ClNO4 It is characterized by a pyrrolidine ring substituted with a benzyloxycarbonyl group and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-1-[(Benzyloxy)carbonyl]-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Benzyloxycarbonyl Group: This step involves the protection of the amine group using benzyloxycarbonyl chloride under basic conditions.

    Substitution with Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, often using a chlorophenyl halide and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

trans-1-[(Benzyloxy)carbonyl]-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzyloxycarbonyl and chlorophenyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

trans-1-[(Benzyloxy)carbonyl]-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid: has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of trans-1-[(Benzyloxy)carbonyl]-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group may facilitate binding to enzymes or receptors, while the chlorophenyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

trans-1-[(Benzyloxy)carbonyl]-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid: can be compared with other pyrrolidine derivatives, such as:

    trans-1-[(Benzyloxy)carbonyl]-4-phenylpyrrolidine-3-carboxylic acid: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    cis-1-[(Benzyloxy)carbonyl]-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid: The cis configuration may lead to different stereochemical interactions and properties.

    N-carbamoyl and N-aryl-substituted pyrrolidine acids: These compounds have different substituents on the nitrogen atom, which can significantly alter their chemical and biological behavior.

Properties

Molecular Formula

C19H18ClNO4

Molecular Weight

359.8 g/mol

IUPAC Name

(3R,4S)-4-(4-chlorophenyl)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C19H18ClNO4/c20-15-8-6-14(7-9-15)16-10-21(11-17(16)18(22)23)19(24)25-12-13-4-2-1-3-5-13/h1-9,16-17H,10-12H2,(H,22,23)/t16-,17+/m1/s1

InChI Key

FPDIXSAIJREEKT-SJORKVTESA-N

Isomeric SMILES

C1[C@@H]([C@H](CN1C(=O)OCC2=CC=CC=C2)C(=O)O)C3=CC=C(C=C3)Cl

Canonical SMILES

C1C(C(CN1C(=O)OCC2=CC=CC=C2)C(=O)O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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